Home > Products > Screening Compounds P49200 > 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline -

1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3958689
CAS Number:
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound served as a precursor in an electrochemical oxidation study. Anodic oxidation of this compound yielded 3,4-dihydroisoquinolinium and 4-(3,4-dimethoxybenzylidene)-6,7-dimethoxy-2-methyl-1,4-dihydroisoquinolinium salts. The study aimed to investigate the possibility of intramolecular aryl-aryl coupling but did not yield the desired biphenyl derivatives [].

    Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds also possess dimethoxy substitutions on the tetrahydroisoquinoline moiety. The primary difference lies in the substituent at the 1-position, with this compound having a 3,4-dimethoxybenzyl group instead of a 2,5-dimethoxyphenyl group [].

1-(2´-Bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

    Compound Description: This compound, designated as F-18, exhibits positive inotropic effects by modulating calcium ion channels in rat cardiomyocytes []. Additionally, F-18 shows relaxant effects on rat aorta smooth muscle cells, attributed to the blockade of various calcium channels [].

    Relevance: This compound belongs to the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class, similar to 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. Both compounds share the core tetrahydroisoquinoline structure with dimethoxy substitutions at the 6 and 7 positions. The difference lies in the aryl group at the 1-position, with F-18 having a 2'-bromine-4',5'-dimethoxyphenyl group compared to the 2,5-dimethoxyphenyl group in the main compound [, ].

2-(3,4-Dihydroxyphenyl)-6-(1-(2´-bromine-4´, 5´-dimethoxyphenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1N)-il)methyl-3,5,7-trihydroxychroman-4-on (DHQ-11)

    Compound Description: This compound, a conjugate referred to as DHQ-11, demonstrates inhibitory effects on both calcium megachannels and iron-induced lipid peroxidation in rat liver mitochondria [].

    Relevance: DHQ-11 incorporates the 1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18) structure as part of its larger framework. The presence of the F-18 moiety within DHQ-11 highlights the structural similarity and potential shared pharmacological features between F-18 and 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline [].

    Compound Description: This compound demonstrates potent analgesic and anti-inflammatory effects. It exhibits significant activity in both thermal and chemical pain models, surpassing the efficacy of diclofenac sodium in an acute inflammatory arthritis model [].

    Relevance: This compound belongs to the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class, similar to 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They share the core tetrahydroisoquinoline structure with dimethoxy substitutions at the 6 and 7 positions. The distinction lies in the aryl group at the 1-position, with this compound bearing a 4'-dimethylaminophenyl group compared to the 2,5-dimethoxyphenyl group in the main compound [].

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound exhibits sedative-anxiolytic properties when administered intragastrically at doses of 10 and 20 mg/kg [].

    Relevance: This compound is structurally very similar to 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. They both share the core tetrahydroisoquinoline structure with dimethoxy substitutions at the 6 and 7 positions. The difference lies in the aryl group at the 1-position, with this compound having a 2-hydroxyphenyl group while the main compound has a 2,5-dimethoxyphenyl group [].

    Compound Description: This series of compounds was developed to explore the structure-activity relationship of P-glycoprotein (P-gp) modulators. They showed significant activity and selectivity towards P-gp [, ]. Some amide derivatives demonstrated chemosensitizing activity by enhancing the efficacy of doxorubicin in cancer cell lines [].

    Relevance: These compounds are structurally related to 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, sharing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The main difference lies in the substituent at the 1-position and the presence of an amide or ester group at the 2-position in these related compounds. Studying these compounds can provide insights into the structure-activity relationship of the core tetrahydroisoquinoline scaffold [, ].

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

    Compound Description: This compound is synthesized via the cyclization of a specific dimethylacetal under acidic conditions [].

    Relevance: This compound shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituents at the 1 and 2 positions. This compound has an oxo group at the 1-position and a 3-piperidyl group at the 2-position, while the main compound has a 2,5-dimethoxyphenyl group at the 1-position and no substituent at the 2-position [].

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with anticonvulsant activity

    Compound Description: A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for anticonvulsant activity. These compounds were designed based on established structure-activity relationships for this class of compounds [].

    Relevance: This series of compounds, although not explicitly listing 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, falls under the same chemical class. The variations within the series involve different substituents on the aryl group at the 1-position. This suggests that modifications at this position can significantly impact the pharmacological activity of these tetrahydroisoquinoline derivatives, making them relevant for comparison and further exploration [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

    Compound Description: This compound, known as YM758, acts as a novel inhibitor of the “funny” If current channel. YM758 is under development as a potential treatment for stable angina and atrial fibrillation [, , , , ].

    Relevance: While structurally distinct from 1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, YM758 incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety within its framework. This shared structural element suggests potential similarities in their pharmacological profiles and highlights the relevance of studying YM758 to understand the activity of the core tetrahydroisoquinoline structure [, , , , ].

Properties

Product Name

1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(2,5-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-21-13-5-6-16(22-2)15(10-13)19-14-11-18(24-4)17(23-3)9-12(14)7-8-20-19/h5-6,9-11,19-20H,7-8H2,1-4H3

InChI Key

CUXCCFIGJAVROM-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC(=C(C=C3CCN2)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=CC(=C(C=C3CCN2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.